2-(Methoxymethyl)-N,N,3-trimethyl-2-(propan-2-yl)butan-1-amine
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Overview
Description
2-(Methoxymethyl)-N,N,3-trimethyl-2-(propan-2-yl)butan-1-amine is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-N,N,3-trimethyl-2-(propan-2-yl)butan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a suitable amine precursor with a methoxymethyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)-N,N,3-trimethyl-2-(propan-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(Methoxymethyl)-N,N,3-trimethyl-2-(propan-2-yl)butan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-N,N,3-trimethyl-2-(propan-2-yl)butan-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, with a thiophene group and an alkyl amine substituent.
N,N-Dimethyl-2-propanamine: A simpler amine with similar alkyl substituents.
Uniqueness
2-(Methoxymethyl)-N,N,3-trimethyl-2-(propan-2-yl)butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its methoxymethyl group, in particular, provides unique opportunities for further chemical modifications and applications.
Properties
CAS No. |
165383-59-5 |
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Molecular Formula |
C12H27NO |
Molecular Weight |
201.35 g/mol |
IUPAC Name |
2-(methoxymethyl)-N,N,3-trimethyl-2-propan-2-ylbutan-1-amine |
InChI |
InChI=1S/C12H27NO/c1-10(2)12(9-14-7,11(3)4)8-13(5)6/h10-11H,8-9H2,1-7H3 |
InChI Key |
VKUWCPCBGQHZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN(C)C)(COC)C(C)C |
Origin of Product |
United States |
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